molecular formula C11H6N2O2 B8410068 1H-Pyrrolo[3,2-f]quinoline-1,2(3H)-dione

1H-Pyrrolo[3,2-f]quinoline-1,2(3H)-dione

Cat. No.: B8410068
M. Wt: 198.18 g/mol
InChI Key: QOMZKFOABAYAHH-UHFFFAOYSA-N
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Description

1H-Pyrrolo[3,2-f]quinoline-1,2(3H)-dione is a useful research compound. Its molecular formula is C11H6N2O2 and its molecular weight is 198.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H6N2O2

Molecular Weight

198.18 g/mol

IUPAC Name

3H-pyrrolo[3,2-f]quinoline-1,2-dione

InChI

InChI=1S/C11H6N2O2/c14-10-9-6-2-1-5-12-7(6)3-4-8(9)13-11(10)15/h1-5H,(H,13,14,15)

InChI Key

QOMZKFOABAYAHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=O)C(=O)N3)N=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-Hydroxyimino-N-quinolin-6-yl-acetamide was prepared in 61% yield from 6-aminoquinoline according to Procedure A: 1H NMR (DMSO-d6): δ12.4 (s,1H), 10.8 (s, 1H), 9.0 (d, 1H), 8.8 (d, 1H), 8.7 (s, 1H), 8.2 (s, 2H), 7.81 (m, 1H), 7.78 (s, 1H); C11H9N3O2: APCI−MS m/z 216 (M+H)+. To a 1-L 3-neck round bottom flask was placed a magnetic stir bar and 110 mL of concentrated sulfuric acid. The flask was fitted with a thermometer to monitor the temperature of the reaction. The sulfuric acid was heated to 100° C. followed by slow addition of 2-hydroxyimino-N-quinolin-6-yl-acetamide (26.0 g, 0.121 mol). Heat to the reaction was maintained for approximately 1 h. The flask was removed from the heat source, and the reaction was poured slowly and carefully onto a mixture of 1 Kg of ice and 200 g of sodium carbonate. The residual reaction mixture in the reaction vessel was washed out with an additional 40 mL of cold water. The resulting aqueous slurry was stirred for about 1 h and filtered. The solid was washed thoroughly with water, filtered, and air dried to yield 7.31 g (31%) of 3-H-pyrrolo[3,2-f]quinoline-1,2-dione: 1H NMR (DMSO-d6): δ11.1 (s, 1H), 8.8 (d, 1H), 8.7 (d, 1H), 8.2 (d, 1H), 7.6 (m, 1H), 7.4 (d, 1H); APCI−MS m/z 197 (M−H)−. The title compound was prepared in 77% yield from 3-H-pyrrolo[3,2-f]quinoline-1,2-dione and 4-hydrazinophenylmethane sulfonamide according to Procedure G: 1H NMR (DMSO-d6): δ13.1 (s, 1H), 11.5 (s, 1H), 9.3 (d, 1H), 8.9 (d, 1H), 8.0 (d, 1H), 7.9 (m, 1H), 7.6 (d, 1H), 7.6(d, 2H), 7.4 (d, 2H), 6.9(d, 1H), 4.3 (s, 2H), 2.55 (d, 3H); APCI−MS m/z 396 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-hydroxyimino-N-quinolin-6-yl-acetamide
Quantity
26 g
Type
reactant
Reaction Step Two
Quantity
110 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

2-Hydroxyimino-N-(6-quinolinyl)acetamide (7.00 g, 32.5 mmol) was combined with 70 mL of concentrated sulfuric acid with stirring and heated to a reaction temperature of 120° C. for 20 min, followed by an hour at 95° C. The reaction was allowed to cool to room temperature and was added dropwise to a mixture of 155 g (1.25 mole) of sodium carbonate monohydrate and 200 g of ice. After the addition was complete, water (600 mL) was added gradually to the mixture with stirring until all inorganic white solid was dissolved. The aqueous mixture was neutralized to pH 7 with 1 M hydrochloric acid and the product was collected by filtration. The collected solid was added to 200 mL of water and dissolved by dropwise addition of 1 M hydrochloric acid to free entrapped salts. The product was then precipitated by addition of saturated aqueous sodium bicarbonate to pH 7. The product was collected by filtration and dried under vacuum at 55° C. to give 3.89 g (60%) of 3-H-pyrrolo[3,2-f]quinoline-1,2-dione as a red-brown solid. Mass spectrum (negative ion chemical ionization): m/z=197 (30%). NMR (DMSO-d6): δ7.43 (d, 1H, J=8.8 Hz), 7.66 (dd, 1H, J=4.1, 8.4 Hz); 8.29 (d, 1H, J=8.8 Hz); 8.72 (d, 1H, J=8.4 Hz); 8.82 (d, 1H, J=3.3 Hz); 11.2 (s, 1H).
Name
2-Hydroxyimino-N-(6-quinolinyl)acetamide
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step Two
Name
sodium carbonate monohydrate
Quantity
155 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
600 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

To a 1 L flask was added sodium sulfate (0.6 mol) and water (100 mL) and the mixture was stirred until the solids dissolved. To this solution was added a solution of 6-aminoquinoline (0.033 mol) in 1N aqueous hydrochloric acid (50 mL) and ethanol (10 mL). The mixture was stirred and chloral (0.036 mol) was added. To the resulting solution was added a solution of hydroxylamine hydrochloride (0.108 mmol) in water (30 mL). This mixture was then heated to gentle reflux until all the solids dissolved and was then heated for a further 15 min. The flask was removed from the heat and the solution was poured onto ice (500 g) with stirring. The resulting solid was collected by filtration, washed with water and air dried to give N-quinolin-6-yl-2-hydroxyiminoacatamide (94%). To a 1L, 3 necked flask was added concentrated sulfuric acid (100 mL). The acid was stirred and heated to 100 C. N-Quinolin-6-yl-2-hydroxyiminoacatamide (45 mmol) was added slowly and the resulting solution was heated for 1 h. The reaction mixture was carefully poured onto ice/water (750 mL) and stirred for about 1 h. The solids were collected by filtration, washed with water and air dried to give the desired compound, (46%).
Quantity
0.6 mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.033 mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0.036 mol
Type
reactant
Reaction Step Three
Quantity
0.108 mmol
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Four
[Compound]
Name
1L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
reactant
Reaction Step Five
Yield
46%

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